molecular formula C14H15NO2 B13727168 Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13727168
M. Wt: 229.27 g/mol
InChI Key: JUVOVCXBNIOTDI-UHFFFAOYSA-N
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Description

Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with a methyl ester group at the 2-position and a 4-ethylphenyl group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-ethylbenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, followed by esterification to form the final product. Common reagents used in this synthesis include piperidine as a catalyst and methanol as the solvent. The reaction mixture is usually refluxed until the production of carbon dioxide abates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the pyrrole ring and the 4-ethylphenyl group, which confer specific chemical and biological properties. Its unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 3-(4-ethylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-3-10-4-6-11(7-5-10)12-8-9-15-13(12)14(16)17-2/h4-9,15H,3H2,1-2H3

InChI Key

JUVOVCXBNIOTDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC

Origin of Product

United States

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